molecular formula C29H46O5 B13433044 Methyl 3alpha-Acetoxy-6-ethyl-7-keto-5beta-cholanate

Methyl 3alpha-Acetoxy-6-ethyl-7-keto-5beta-cholanate

Cat. No.: B13433044
M. Wt: 474.7 g/mol
InChI Key: MVCNVEOJSIFSOO-BIRUOBCZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3alpha-Acetoxy-6-ethyl-7-keto-5beta-cholanate involves multiple steps, starting from simpler steroidal precursors. The key steps typically include acetylation, oxidation, and esterification reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial reactors, continuous flow systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 3alpha-Acetoxy-6-ethyl-7-keto-5beta-cholanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups leads to the formation of ketones, while reduction of ketones results in hydroxyl groups .

Scientific Research Applications

Methyl 3alpha-Acetoxy-6-ethyl-7-keto-5beta-cholanate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex steroidal compounds.

    Biology: Studied for its potential effects on cellular processes and metabolic pathways.

    Medicine: Investigated for its role in the synthesis of obeticholic acid, which is used to treat liver diseases.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 3alpha-Acetoxy-6-ethyl-7-keto-5beta-cholanate involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of obeticholic acid, it plays a role in modulating bile acid pathways and liver function. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3alpha-Acetoxy-6-ethyl-7-keto-5beta-cholanate is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its role as an intermediate in the synthesis of obeticholic acid highlights its importance in medicinal chemistry.

Properties

Molecular Formula

C29H46O5

Molecular Weight

474.7 g/mol

IUPAC Name

methyl (4R)-4-[(3R,5S,6S,8S,9S,10S,13R,14S,17R)-3-acetyloxy-6-ethyl-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C29H46O5/c1-7-20-24-16-19(34-18(3)30)12-14-29(24,5)23-13-15-28(4)21(17(2)8-11-25(31)33-6)9-10-22(28)26(23)27(20)32/h17,19-24,26H,7-16H2,1-6H3/t17-,19-,20+,21-,22+,23+,24+,26+,28-,29-/m1/s1

InChI Key

MVCNVEOJSIFSOO-BIRUOBCZSA-N

Isomeric SMILES

CC[C@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C1=O)CC[C@@H]4[C@H](C)CCC(=O)OC)C)C)OC(=O)C

Canonical SMILES

CCC1C2CC(CCC2(C3CCC4(C(C3C1=O)CCC4C(C)CCC(=O)OC)C)C)OC(=O)C

Origin of Product

United States

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